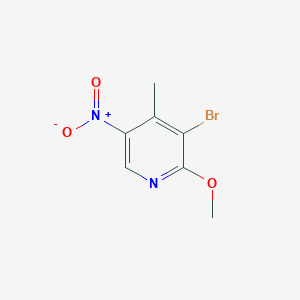

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

Descripción general

Descripción

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine typically involves a multi-step process starting from 2-chloro-4-methyl-3-nitropyridine. The first step involves the methoxylation of 2-chloro-4-methyl-3-nitropyridine to form 2-methoxy-4-methyl-3-nitropyridine. This reaction is carried out by adding a methanol solution of 2-chloro-4-methyl-3-nitropyridine to a stirred and cooled solution of sodium methoxide in methanol. The mixture is then heated under reflux for several hours .

The second step involves the bromination of 2-methoxy-4-methyl-3-nitropyridine to form this compound. This reaction is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture at 80°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-methoxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, sodium hydride, and various nucleophiles.

Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

Oxidation Reactions: Common reagents include potassium permanganate, chromium trioxide, and nitric acid.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Reduction Reactions: Products include 3-amino-2-methoxy-4-methyl-5-nitropyridine.

Oxidation Reactions: Products include this compound-4-carboxylic acid.

Aplicaciones Científicas De Investigación

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine depends on its specific applicationThe bromine and nitro groups play a crucial role in these interactions by forming covalent bonds or participating in redox reactions .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methoxy-3-nitropyridine: Similar in structure but lacks the methyl group.

5-Bromo-2-methyl-3-nitropyridine: Similar in structure but lacks the methoxy group.

2-Methoxy-3-nitro-4-methylpyridine: Similar in structure but lacks the bromine atom

Uniqueness

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is unique due to the presence of all four functional groups (bromine, methoxy, methyl, and nitro) on the pyridine ring. This combination of functional groups provides the compound with unique chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic compound with the molecular formula C₇H₇BrN₂O₃. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups. This combination of functional groups imparts unique chemical reactivity and biological activity, making it valuable in various synthetic and research applications.

The compound is synthesized through a multi-step process starting from 2-chloro-4-methyl-3-nitropyridine. Key steps include methoxylation and bromination, which yield the final product. The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, influenced by its functional groups.

The biological activity of this compound is largely attributed to its ability to modulate biological pathways through interactions with various molecular targets. The bromine and nitro groups are particularly crucial, facilitating covalent bonding or participating in redox reactions that can alter cellular processes.

Pharmacological Applications

Research indicates that this compound exhibits significant potential in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit antibacterial properties. While specific data for this compound is limited, related compounds demonstrate effective inhibition against various bacterial strains.

- Anticancer Properties : Similar pyridine derivatives have been investigated for their anticancer activities. For instance, compounds bearing nitro groups often show cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of several pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced activity against gram-positive bacteria. Although direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area .

- Anticancer Activity : Research on related nitro-substituted pyridines has indicated promising results against various cancer cell lines. For example, compounds like 5-bromo-2-methoxy-3-nitropyridine were shown to induce apoptosis in MCF7 breast cancer cells, suggesting that this compound might similarly affect cell proliferation and survival .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methoxy-3-nitropyridine | Bromine, methoxy, nitro | Antimicrobial, anticancer |

| 4-Methyl-5-nitropyridine | Methyl and nitro groups | Cytotoxic effects in various cell lines |

| 2-Methoxy-3-nitro-4-methylpyridine | Methoxy and nitro | Antimicrobial properties |

Propiedades

IUPAC Name |

3-bromo-2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.